molecular formula C13H10Cl3NO B2544983 4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol CAS No. 950642-43-0

4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol

Cat. No.: B2544983
CAS No.: 950642-43-0
M. Wt: 302.58
InChI Key: JIGKLUJWEBRQRY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3,5-dichlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their activity and function. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the research being conducted .

Comparison with Similar Compounds

4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-2-[(3,5-dichloroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGKLUJWEBRQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CNC2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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